Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside
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Overview
Description
Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside is a complex carbohydrate derivative. It is primarily used in carbohydrate chemistry as a protecting group for hydroxyl functionalities during glycosylation reactions. This compound is significant in the synthesis of oligosaccharides and other carbohydrate-based molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside typically involves the protection of the hydroxyl groups of alpha-D-galactopyranoside with benzoyl groups. The allyl group is introduced to the anomeric position to stabilize the glycoside linkage. The reaction conditions often involve the use of benzoyl chloride in the presence of a base such as pyridine, and the allylation is achieved using allyl bromide in the presence of a base like sodium hydride .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside undergoes several types of chemical reactions:
Oxidation: The allyl group can be oxidized to form an epoxide.
Reduction: The benzoyl groups can be reduced to hydroxyl groups.
Substitution: The allyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for reducing benzoyl groups.
Substitution: Palladium-catalyzed reactions can be used for allyl group substitutions.
Major Products
Epoxidation: Formation of epoxide derivatives.
Reduction: Formation of tri-hydroxy derivatives.
Substitution: Formation of various substituted glycosides.
Scientific Research Applications
Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside is used extensively in scientific research:
Chemistry: As a protecting group in the synthesis of complex carbohydrates and oligosaccharides.
Biology: In the study of carbohydrate-protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The primary mechanism of action for Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside involves the stabilization of glycosidic linkages during chemical reactions. The benzoyl groups protect the hydroxyl functionalities, preventing unwanted side reactions, while the allyl group provides a stable linkage that can be selectively removed or modified.
Comparison with Similar Compounds
Similar Compounds
- Benzyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside
- Methyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside
- Ethyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside
Uniqueness
Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside is unique due to the presence of the allyl group, which provides additional stability and versatility in synthetic applications compared to its benzyl, methyl, and ethyl counterparts .
Properties
Molecular Formula |
C30H28O9 |
---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
(3,5-dibenzoyloxy-4-hydroxy-6-prop-2-enoxyoxan-2-yl)methyl benzoate |
InChI |
InChI=1S/C30H28O9/c1-2-18-35-30-26(39-29(34)22-16-10-5-11-17-22)24(31)25(38-28(33)21-14-8-4-9-15-21)23(37-30)19-36-27(32)20-12-6-3-7-13-20/h2-17,23-26,30-31H,1,18-19H2 |
InChI Key |
JFZMRICZAZNYQD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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